Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate
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Overview
Description
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate is a fluorinated organic compound with significant applications in various fields of scientific research. Its unique structure, characterized by the presence of trifluoromethyl groups, imparts distinct chemical and physical properties that make it valuable in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate typically involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . This reaction can be carried out under conventional heating or microwave irradiation to yield the desired product efficiently.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated alcohols, amines, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and specificity, leading to potent biological effects. The compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid
- 2-(1,1,1-Trifluoro-2-(trifluoromethyl)-2-hydroxy)propyl-3-bicyclo[2.2.1]hept-2-yl methacrylate
Uniqueness
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate stands out due to its specific trifluoromethylated structure, which imparts unique chemical properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions. These characteristics make it particularly valuable in medicinal chemistry and other scientific research areas .
Properties
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F6NO4/c1-2-24-10(22)11(23,13(17,18)19)20-9(21)7-4-3-5-8(6-7)12(14,15)16/h3-6,23H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYLYXMXGHTXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC(=CC=C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F6NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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